4-((2,6-Dichloro-9h-purin-9-yl)methyl)benzonitrile

Purine nucleoside phosphorylase PNP inhibition Immunosuppression

4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile (CAS 115204-76-7) is a synthetic purine derivative featuring a 2,6-dichloropurine core linked via a methylene bridge to a 4-cyanobenzyl moiety. With a molecular formula of C13H7Cl2N5, a molecular weight of 304.13 g/mol, and a computed XLogP3 of 3.3, it occupies a physicochemical space between polar nucleoside analogs and lipophilic kinase inhibitor scaffolds.

Molecular Formula C13H7Cl2N5
Molecular Weight 304.13 g/mol
CAS No. 115204-76-7
Cat. No. B8098518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,6-Dichloro-9h-purin-9-yl)methyl)benzonitrile
CAS115204-76-7
Molecular FormulaC13H7Cl2N5
Molecular Weight304.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NC3=C2N=C(N=C3Cl)Cl)C#N
InChIInChI=1S/C13H7Cl2N5/c14-11-10-12(19-13(15)18-11)20(7-17-10)6-9-3-1-8(5-16)2-4-9/h1-4,7H,6H2
InChIKeyVZOAGHRMLRLXBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile (CAS 115204-76-7): Core Identity, Purine Scaffold Class, and Procurement-Relevant Characteristics


4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile (CAS 115204-76-7) is a synthetic purine derivative featuring a 2,6-dichloropurine core linked via a methylene bridge to a 4-cyanobenzyl moiety [1]. With a molecular formula of C13H7Cl2N5, a molecular weight of 304.13 g/mol, and a computed XLogP3 of 3.3, it occupies a physicochemical space between polar nucleoside analogs and lipophilic kinase inhibitor scaffolds [2]. Documented biological activity is concentrated on purine nucleoside phosphorylase (PNP) inhibition, where it demonstrates an IC50 of 1.33 μM in a radiometric assay measuring conversion of [8-14C]-inosine to [8-14C]-hypoxanthine [3]. The compound is also explicitly claimed as a synthetic intermediate in the preparation of TLR7 agonists in patent WO2007024707 [4].

Why Generic Substitution Fails for 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile: Structural Determinants That Preclude In-Class Interchangeability


Within the 2,6-dichloropurine chemotype, substitution at the N9 position is the critical variable controlling both target engagement and downstream synthetic utility. The 4-cyanobenzyl group present in this compound is not interchangeable with the simpler benzyl analog (9-benzyl-2,6-dichloropurine, CAS 79064-26-9) or with hydrogen (2,6-dichloropurine, CAS 5451-40-1). The electron-withdrawing cyano substituent modulates the purine ring electronics, alters the compound's lipophilicity (XLogP3 = 3.3 vs. an estimated ~2.7 for the des-cyano analog), and provides a synthetic handle for further transformations (e.g., reduction to amine, hydrolysis to acid, or cycloaddition chemistry) that are unavailable with the unsubstituted benzyl congener [1]. In PNP inhibition assays, the parent 2,6-dichloropurine exhibits a Ki of 22.2 μM against H. pylori PNP [2], while the 4-cyanobenzyl derivative achieves an IC50 of 1.33 μM in a different PNP assay system, illustrating that N9 substitution with the 4-cyanobenzyl group substantially alters biological activity—though direct head-to-head data under identical conditions remain absent from the published literature [3]. Critically, the compound serves as a regioselectively functionalizable intermediate wherein the 6-chlorine can be displaced selectively over the 2-chlorine, enabling sequential derivatization that is precluded when the N9 position is unsubstituted or bears a different group [4].

Quantitative Differentiation Evidence for 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile: Comparator-Based Activity, Physicochemical, and Synthetic Utility Data


PNP Inhibition Potency: 4-Cyanobenzyl Derivative vs. Parent 2,6-Dichloropurine Scaffold

The 4-cyanobenzyl-substituted derivative exhibits moderate PNP inhibitory activity. In a radiometric assay using conversion of [8-14C]-inosine to [8-14C]-hypoxanthine, the compound achieves an IC50 of 1.33 μM (1,330 nM) [1]. In a separate study on H. pylori PNP, the parent compound 2,6-dichloropurine (lacking N9 substitution) shows a Kin of 22.2 ± 1.4 μM under non-competitive inhibition conditions [2]. Although these measurements come from different experimental systems (different enzyme sources, substrates, and assay formats), the ~17-fold difference in apparent affinity is consistent with N9-substitution conferring enhanced PNP binding. For context, optimized clinical-stage PNP inhibitors such as CI-1000 (BCX-5) achieve Ki values of 67 nM against human erythrocyte PNP [3], indicating that 4-((2,6-dichloro-9H-purin-9-yl)methyl)benzonitrile is a modest-affinity probe compound rather than a development candidate.

Purine nucleoside phosphorylase PNP inhibition Immunosuppression

Synthetic Intermediate Role: Patented Use in TLR7 Agonist Synthesis vs. Generic 2,6-Dichloropurine Building Blocks

Patent WO2007024707 (The Regents of the University of California) explicitly claims 4-(2,6-dichloropurin-9-ylmethyl)benzonitrile as a synthetic intermediate (Example 1) in the preparation of TLR7-selective agonists [1]. The synthesis proceeds by alkylation of 2,6-dichloro-9H-purine (16 mmol) with α-bromo-p-tolunitrile (22 mmol) in DMF with K2CO3, yielding the title compound in 69% yield (3.33 g) after flash chromatography [1]. A subsequent patent embodiment (Example 2) converts this intermediate to 4-(6-amino-2-chloropurin-9-ylmethyl)benzonitrile via selective ammonolysis at the 6-position, demonstrating the regioselective derivatization enabled by the 2,6-dichloro substitution pattern [1]. In contrast, generic 2,6-dichloropurine (CAS 5451-40-1) lacks the pre-installed N9-cyanobenzyl group and would require additional synthetic steps to reach the same intermediate, increasing step count and reducing overall yield. More recent studies have validated that 2,6-dichloropurine serves as an economical building block for TLR7-selective agonist synthesis, with optimized derivatives achieving EC50 values as low as 17.53 nM on hTLR7 with 224-fold selectivity over TLR8 [2].

TLR7 agonist Immunostimulatory adjuvants Vaccine development

Physicochemical Differentiation: 4-Cyanobenzyl vs. 9-Benzyl-2,6-dichloropurine

Replacement of the benzyl group in 9-benzyl-2,6-dichloropurine (CAS 79064-26-9, C12H8Cl2N4, MW 279.13) with a 4-cyanobenzyl group increases molecular weight by 25 Da (to 304.13) and introduces a strong electron-withdrawing nitrile substituent. The computed XLogP3 of the title compound is 3.3, and the topological polar surface area (TPSA) is 67.4 Ų, reflecting four H-bond acceptors (two purine N atoms plus two Cl atoms plus the nitrile N) and zero H-bond donors [1]. The des-cyano analog (9-benzyl-2,6-dichloropurine) has a lower computed XLogP (~2.7) and TPSA (~41 Ų) due to the absence of the nitrile group [2]. This ~0.6 log unit increase in lipophilicity and ~26 Ų increase in polar surface area place the 4-cyanobenzyl derivative in a distinct property space that affects membrane permeability, solubility, and protein binding. The nitrile group also serves as a hydrogen-bond acceptor, a dipole-modulating element, and a metabolic liability (potential for CYP-catalyzed hydrolysis), all of which are absent in the des-cyano comparator [3].

Lipophilicity Drug-likeness Structure-property relationships

Regioselective Derivatization: 6-Cl vs. 2-Cl Reactivity Differential Confirmed by Patent Exemplification

Patent WO2007024707 demonstrates that 4-(2,6-dichloropurin-9-ylmethyl)benzonitrile undergoes clean ammonolysis selectively at the purine 6-position when treated with methanolic ammonia (7N) at 60 °C for 12 h, yielding 4-(6-amino-2-chloropurin-9-ylmethyl)benzonitrile [1]. This regioselectivity—where 6-Cl is displaced while 2-Cl remains intact—is characteristic of N9-substituted 2,6-dichloropurines and contrasts with the reactivity of 2,6-dichloropurine itself, where the absence of N9 protection can lead to competing N9-deprotonation or N7-regioisomer formation under basic conditions [2]. The retention of the 2-chloro substituent after 6-amination provides a second site for subsequent cross-coupling or nucleophilic aromatic substitution, enabling sequential, orthogonal derivatization that is critical for constructing diverse compound libraries from a single intermediate [3].

Regioselective synthesis Purine functionalization Medicinal chemistry

PNP Inhibition Selectivity Profile: Human Erythrocyte vs. Toxoplasma gondii PNP

BindingDB data for BDBM50404028 (CHEMBL2021376) reveal differential affinity across PNP orthologs. Against human erythrocyte PNP, the compound shows weak competitive inhibition with a Ki of 290,000 nM (290 μM) [1]. Against Toxoplasma gondii PNP (virulent strain RH), the Ki is 200,000 nM (200 μM), consistent with non-competitive inhibition behavior [2]. A separate fluorescence-based assay against PNP of unspecified origin yields a Ki of 17,000 nM (17 μM) [3], suggesting that assay format and enzyme source significantly impact measured potency. While the compound does not exhibit meaningful selectivity between human and T. gondii PNP (ratio ~1.45), the data establish baseline values that could inform the design of N9-substituted purine analogs with improved species selectivity. In contrast, optimized PNP inhibitors such as CI-972 show 20-fold selectivity for human vs. bacterial PNP [4], highlighting the gap between this probe compound and development-stage inhibitors.

Species selectivity Parasitic PNP Anti-parasitic drug discovery

Best Research and Industrial Application Scenarios for 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile Based on Evidence


TLR7 Agonist Medicinal Chemistry: Pre-Functionalized Intermediate for Parallel Library Synthesis

For research groups pursuing TLR7-selective agonists as vaccine adjuvants or immunotherapeutics, this compound provides a validated, regioselectively addressable intermediate that eliminates the N9-alkylation step. As demonstrated in WO2007024707 [1], the 6-chloro position can be displaced with amines or other nucleophiles while retaining the 2-chloro substituent for subsequent diversification. Procurement of this intermediate enables parallel synthesis of focused libraries exploring the 6-position SAR against hTLR7, building on established data showing that 2,6,7-substituted purine derivatives can achieve hTLR7 EC50 values of 17.53 nM with 224-fold selectivity over TLR8 .

PNP Biochemical Probe Studies Requiring Moderate-Affinity, Non-Selective Inhibitor Controls

The compound's modest PNP IC50 of 1.33 μM and its non-selective profile across human erythrocyte (Ki = 290 μM) and T. gondii (Ki = 200 μM) PNP orthologs [1] make it suitable as a control compound in cross-species PNP inhibition assays. It can serve as a reference point for validating assay conditions when screening for species-selective PNP inhibitors, or as a starting scaffold for fragment-based or structure-guided optimization where the 4-cyanobenzyl group can be varied to probe the purine-binding pocket. Researchers should note that the 290 μM Ki against human erythrocyte PNP precludes its use as a potent pharmacological tool in cellular models.

Regioselective Purine Derivatization Methodology Development

The established reactivity hierarchy (6-Cl > 2-Cl under nucleophilic aromatic substitution conditions) makes this compound a useful substrate for developing and benchmarking new purine functionalization methods. The patent-exemplified ammonolysis to 4-(6-amino-2-chloropurin-9-ylmethyl)benzonitrile [1] provides a baseline reaction against which new amination protocols (e.g., Buchwald-Hartwig, photoredox, or biocatalytic approaches) can be compared. The nitrile group also serves as an internal IR spectroscopic handle for reaction monitoring and as a potential precursor to additional functional groups (tetrazole, amide, amine) via well-established transformations.

Cathepsin K Inhibitor Scaffold Exploration via Purine Nitrile Chemotype

Although the compound itself has not been directly reported as a cathepsin K inhibitor, the purine nitrile chemotype is established in this target class [1]. The presence of the 4-cyanobenzyl group and the 2,6-dichloro substitution pattern provides a structurally distinct entry point for exploring cysteine protease inhibition. The nitrile group can act as a reversible covalent warhead for the active-site cysteine of cathepsin K, while the purine core occupies the S1' pocket. Procurement of this compound enables evaluation of whether the 4-cyanobenzyl substituent improves cathepsin K binding relative to simpler N9-substituted purine nitriles described in the literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-((2,6-Dichloro-9h-purin-9-yl)methyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.